(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate is a chemical compound that features a thiazole ring substituted with a chlorine atom and a trifluoromethyl group attached to a benzoate ester
Scientific Research Applications
(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the benzoate ester. One common method involves the condensation of a suitable thioamide with a halogenated carbonyl compound under basic conditions to form the thiazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide and a radical initiator . The final esterification step involves the reaction of the thiazole derivative with 3-(trifluoromethyl)benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).
Major Products
Substitution: Amino or thiol-substituted thiazole derivatives.
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Alcohol derivatives of the ester group.
Mechanism of Action
The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds also contain a sulfur and nitrogen heterocycle and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Triazolothiadiazines: These compounds combine the structural features of triazoles and thiadiazines and are known for their broad pharmacological activities.
Uniqueness
(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate is unique due to the presence of both a chlorine-substituted thiazole ring and a trifluoromethyl benzoate ester. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2S/c13-11-17-5-9(20-11)6-19-10(18)7-2-1-3-8(4-7)12(14,15)16/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEGSXXYCYNEGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OCC2=CN=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.